molecular formula C14H18Cl2N2O4 B2981417 Tert-butyl 1,11-dichloro-7-methyl-9-oxo-8-oxa-4,10-diazatricyclo[5.2.2.0,2,6]undec-10-ene-4-carboxylate CAS No. 2225147-52-2

Tert-butyl 1,11-dichloro-7-methyl-9-oxo-8-oxa-4,10-diazatricyclo[5.2.2.0,2,6]undec-10-ene-4-carboxylate

Cat. No.: B2981417
CAS No.: 2225147-52-2
M. Wt: 349.21
InChI Key: KGHYGKBKPQHWGB-UHFFFAOYSA-N
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Description

Tert-butyl 1,11-dichloro-7-methyl-9-oxo-8-oxa-4,10-diazatricyclo[5220,2,6]undec-10-ene-4-carboxylate is a complex organic compound with a unique tricyclic structure This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

The synthesis of tert-butyl 1,11-dichloro-7-methyl-9-oxo-8-oxa-4,10-diazatricyclo[5.2.2.0,2,6]undec-10-ene-4-carboxylate involves multiple steps, typically starting from readily available precursors. The synthetic route often includes the formation of the tricyclic core, followed by the introduction of the functional groups. Common reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Tert-butyl 1,11-dichloro-7-methyl-9-oxo-8-oxa-4,10-diazatricyclo[5.2.2.0,2,6]undec-10-ene-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

Tert-butyl 1,11-dichloro-7-methyl-9-oxo-8-oxa-4,10-diazatricyclo[5.2.2.0,2,6]undec-10-ene-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific reactivity can be beneficial.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 1,11-dichloro-7-methyl-9-oxo-8-oxa-4,10-diazatricyclo[5.2.2.0,2,6]undec-10-ene-4-carboxylate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or covalent bonds, with these targets. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar compounds to tert-butyl 1,11-dichloro-7-methyl-9-oxo-8-oxa-4,10-diazatricyclo[5.2.2.0,2,6]undec-10-ene-4-carboxylate include other tricyclic compounds with similar functional groups. For example:

    This compound:

    Other tricyclic compounds: These may have different functional groups or structural arrangements, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications .

Properties

IUPAC Name

tert-butyl 1,11-dichloro-7-methyl-9-oxo-8-oxa-4,10-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O4/c1-12(2,3)22-11(20)18-5-7-8(6-18)14(16)10(19)21-13(7,4)9(15)17-14/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHYGKBKPQHWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CN(CC3C(C(=O)O1)(N=C2Cl)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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